6-Ethoxy-5H-benzo[7]annulene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
112270-47-0 |
|---|---|
Molecular Formula |
C13H14O |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
6-ethoxy-5H-benzo[7]annulene |
InChI |
InChI=1S/C13H14O/c1-2-14-13-9-5-8-11-6-3-4-7-12(11)10-13/h3-9H,2,10H2,1H3 |
InChI Key |
PNPKFWXUEWGNQC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC2=CC=CC=C2C1 |
Origin of Product |
United States |
Synthetic Methodologies Towards the 5h Benzo 1 Annulene Core
De Novo Annulene Ring Formation Strategies
The from-scratch construction of the benzo nih.govannulene core is a primary focus in organic synthesis, employing methods that build the seven-membered ring onto a pre-existing benzene (B151609) ring.
Cyclization Reactions for the Seven-Membered Ring Construction
Cyclization reactions are a fundamental approach to forming the seven-membered ring of the benzo nih.govannulene system. These methods often involve intramolecular reactions of functionalized aromatic precursors.
A notable strategy involves a three-step synthesis to produce benzo nih.govannulen-7-one, a key intermediate. This process begins with a double Knoevenagel condensation of phthalaldehyde with dimethyl 3-oxoglutarate. nih.gov The subsequent steps involve hydrogenation of the resulting product, followed by saponification and decarboxylation to yield the desired ketone. nih.gov
Palladium-catalyzed [5+2] annulation represents another powerful technique for constructing the seven-membered ring. This method has been successfully used to synthesize π-extended benzo[1,2:4,5]di nih.govannulene bis(dicarboximide)s. rsc.orgnih.gov The reaction involves the coupling of an arene borinic acid with a dibromo-dicarboximide in the presence of a palladium catalyst. nih.gov While this creates a more complex system, it demonstrates the utility of transition metal-catalyzed cyclization for forming the heptagonal ring fused to a benzene ring.
Furthermore, unique cyclization pathways, such as those involving a rsc.orgbeilstein-journals.org-hydride shift, have been developed to access benzo nih.govannulene derivatives. researchgate.net This type of reaction showcases the intricate mechanistic possibilities for ring formation. The development of palladium-catalyzed cyclization of N-tosyl-disubstituted 2-aminobenzylamines with propargylic carbonates to form seven-membered benzodiazepines also provides a strategic blueprint that could be adapted for the synthesis of carbocyclic benzo nih.govannulene systems. mdpi.com
| Starting Materials | Reaction Type | Product | Key Features | Reference |
| Phthalaldehyde, Dimethyl 3-oxoglutarate | Double Knoevenagel condensation, Hydrogenation, Saponification/Decarboxylation | Benzo nih.govannulen-7-one | Three-step, one-pot synthesis of a key intermediate. | nih.gov |
| Arene borinic acid, Dibromo-dicarboximide | Pd-catalyzed [5+2] annulation | π-Extended benzo[1,2:4,5]di nih.govannulene bis(dicarboximide)s | Forms the seven-membered ring through transition metal catalysis. | rsc.orgnih.gov |
| Benzylidene malonates with N,N-dialkylamino group | rsc.orgbeilstein-journals.org-Hydride shift/Cyclization | Benzo nih.govannulene derivatives | A unique synthetic route involving an internal redox reaction. | researchgate.net |
Ring-Expansion Approaches from Smaller Carbocyclic or Heterocyclic Systems
Ring-expansion strategies offer an alternative route to the seven-membered annulene ring, starting from more readily available five- or six-membered ring systems. While direct examples leading to 6-ethoxy-5H-benzo nih.govannulene are not prevalent, the concept is well-established in organic synthesis. For instance, deaminative ring contraction of a biaryl-linked azepine (a seven-membered nitrogen-containing ring) has been used to form benzo[h]quinolines, illustrating the principle of ring alteration to achieve complex aromatic systems. nih.gov Conceptually, a similar ring expansion of an appropriately substituted indane or tetralin derivative could provide access to the benzo nih.govannulene core.
Multicomponent Reaction Sequences for Complex Scaffolds
Multicomponent reactions (MCRs) are highly efficient processes that combine three or more reactants in a single operation to form a complex product, thereby increasing molecular complexity in a single step. nih.gov While specific MCRs for the direct synthesis of 6-ethoxy-5H-benzo nih.govannulene are not detailed in the literature, the principles of MCRs are applied to create similarly complex heterocyclic systems, such as 1,5-benzodiazepines through cascade cyclization/annulation reactions. nih.gov The design of an MCR to construct the benzo nih.govannulene framework would likely involve the strategic combination of a benzene-containing component with precursors that can form the seven-membered ring in a sequential and controlled manner. nih.gov
Transformations from Related Annulene Precursors
Modifying existing annulene-type structures is another key avenue to access the 5H-benzo nih.govannulene core and its derivatives.
Conversion of Benzotropones to Benzonih.govannulenes
Benzotropones, which are benzo-fused tropone (B1200060) derivatives, are important precursors for the synthesis of benzo nih.govannulenes. The conversion typically involves the reduction of the keto group in the seven-membered ring. For example, 4,5-benzotropone can be reduced with lithium aluminum hydride (LiAlH4) to the corresponding alcohol. Subsequent etherification can then yield alkoxy-substituted benzo nih.govannulenes, such as 7-methoxy-7H-benzo nih.govannulene. beilstein-journals.org This general approach suggests that a similar reduction and subsequent etherification of a suitable benzotropone precursor could be a viable route to 6-ethoxy-5H-benzo nih.govannulene.
Conversely, 5H-benzo nih.govannulene can be a starting material for the synthesis of benzotropones. Oxidation with selenium dioxide converts 5H-benzo nih.govannulene into a mixture of 4,5-benzotropone and 2,3-benzotropone. beilstein-journals.org
| Precursor | Reagents | Product | Transformation | Reference |
| 4,5-Benzotropone | 1. LiAlH4 2. Etherification reagents | 7-Alkoxy-7H-benzo nih.govannulene | Reduction of ketone followed by etherification. | beilstein-journals.org |
| 5H-Benzo nih.govannulene | Selenium dioxide | 4,5-Benzotropone and 2,3-Benzotropone | Oxidation of the annulene ring. | beilstein-journals.org |
Controlled Hydrogenation and Dehydrogenation Methodologies
Controlled hydrogenation and dehydrogenation are crucial for manipulating the degree of saturation within the seven-membered ring of benzo nih.govannulene systems.
Hydrogenation is a key step in the synthesis of benzo nih.govannulen-7-one from phthalaldehyde and dimethyl 3-oxoglutarate, where a double bond is reduced. nih.gov The synthesis of various 6,7,8,9-tetrahydro-5H-benzo nih.govannulene derivatives often relies on the reduction of unsaturated precursors. rsc.org
Dehydrogenation reactions are employed to introduce unsaturation and create aromatic or fully conjugated systems. For instance, the dehydrogenation of substituted 2,7-dibenzylidenecycloheptanones using palladium-on-charcoal in a high-boiling solvent yields the corresponding 2,7-dibenzyltropones. researchgate.net Similarly, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) is a common reagent for the dehydrogenation of hydroaromatic compounds to their aromatic counterparts, a strategy that can be applied to create the annulene system from a partially saturated precursor. researchgate.netorgsyn.org
Synthetic Routes via Bridged Benzoannulene Intermediates
A powerful strategy for the synthesis of annulene systems involves the use of bridged intermediates. These rigid, bicyclic precursors can be chemically manipulated and subsequently rearranged or cleaved to unveil the desired planar or boat-shaped seven-membered ring. This approach offers control over stereochemistry and allows access to structures that are difficult to obtain through direct cyclization.
One classic example of this methodology is the synthesis of bridged annulenes like 1,6-methano nih.govannulene. The synthesis begins with the Birch reduction of naphthalene (B1677914) to produce 1,4,5,8-tetrahydronaphthalene. This intermediate is then subjected to a cycloaddition with dichlorocarbene, generated from chloroform (B151607) and a strong base, to form 11,11-dichlorotricyclo[4.4.1.0¹˒⁶]undeca-3,8-diene. Reductive dechlorination of this bridged adduct yields the parent tricyclo[4.4.1.0¹˒⁶]undeca-3,8-diene. Finally, dehydrogenation with a reagent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) introduces the conjugated double bonds to furnish the bridged aromatic system. orgsyn.org While this example leads to a nih.govannulene, the principle of using a bridged carbocyclic framework, such as a derivative of tricyclo[4.4.1.0¹˒⁶]undecane, serves as a foundational method that can be adapted for benzo-fused analogues.
More recent innovations include catalyst-free dearomative rearrangements. For instance, the reaction of o-nitrophenyl alkynes can be thermally induced to undergo a cascade of oxygen transfer cyclization, (3+2) cycloaddition, and a homo-hetero-Claisen rearrangement. This sequence generates complex bridged polycycloalkanones, which are richly functionalized and can serve as precursors to various fused heterocyclic systems, including those containing seven-membered rings.
Another approach involves the reaction of brominated bridged benzodiazepine (B76468) precursors with amines or hydrazine (B178648) derivatives to create dihydro or tetrahydro derivatives of bridged 14π annulenes. rsc.org These methods highlight the versatility of using pre-formed bridged structures to access complex annulene and benzoannulene frameworks.
Novel and Advanced Synthetic Approaches for Benzobeilstein-journals.organnulene Derivatives
Modern organic synthesis has introduced an array of novel methods for constructing the benzo beilstein-journals.organnulene core with greater efficiency and control. These advanced techniques often employ metal catalysis, exploit unique electronic properties of substrates to trigger internal redox reactions, or utilize photochemical energy to drive cycloadditions and isomerizations.
Metal-Mediated and Catalyzed Cyclizations
Transition metal catalysis has become an indispensable tool for the formation of complex ring systems. Palladium-catalyzed reactions are particularly prominent in the synthesis of benzo beilstein-journals.organnulene derivatives. A notable example is the twofold Pd-catalyzed [5+2] annulation, which has been used to synthesize π-extended benzo[1,2:4,5]di beilstein-journals.organnulene bis(dicarboximide)s. rsc.org This method constructs the seven-membered rings by reacting two five-atom components with a two-atom component, guided by the palladium catalyst.
The formation of the benzo beilstein-journals.organnulene core can also be achieved through the cyclotrimerization of smaller building blocks. For example, the Pd(0)-catalyzed cyclotrimerization of didehydro orgsyn.organnulenes (COTynes) can produce complex polycyclic aromatic hydrocarbons containing fused seven-membered rings. Furthermore, iron complexes of benzo beilstein-journals.organnulenylidene have been prepared from 7-bromo-5H-benzo beilstein-journals.organnulene, demonstrating the interaction of the annulene system with transition metals to form organometallic compounds. beilstein-journals.org
Metal catalysts are also crucial for the selective functionalization of pre-formed benzo beilstein-journals.organnulene skeletons. For instance, the reductive opening of an epoxyketone intermediate on the benzo beilstein-journals.organnulene scaffold can be regioselectively controlled using palladium catalysts to yield specific hydroxy-substituted derivatives, which are key precursors for further elaboration.
Table 1: Examples of Metal-Mediated Reactions in Benzo beilstein-journals.organnulene Synthesis
| Reaction Type | Catalyst/Reagents | Substrate Type | Product Type | Reference |
| [5+2] Annulation | Palladium catalyst | Diboraperylene precursor | π-Extended benzodi beilstein-journals.organnulene | rsc.orgresearchgate.net |
| Organometallic Complex Formation | (η⁵-C₅H₅)(CO)₂FeI (FpI) | 7-Bromo-5H-benzo beilstein-journals.organnulene | Benzo beilstein-journals.organnulenylidene-iron complex | beilstein-journals.org |
Internal Redox Reactions and Hydride Shift Processes
A unique and elegant approach to the benzo beilstein-journals.organnulene core involves an internal redox reaction cascade. researchgate.net A recently developed method utilizes benzylidene malonates that possess a 1-(N,N-dialkylamino)alkyl group at the ortho position of the benzylidene ring. When these substrates are treated with a stoichiometric amount of a metal triflate, such as scandium triflate (Sc(OTf)₃), a remarkable series of transformations occurs. researchgate.net
The reaction is initiated by a beilstein-journals.orgrsc.org-hydride shift from the benzylic position of the aminoalkyl group to the benzylidene carbon. This is followed by isomerization of the resulting intermediate into an enamine. The final step is an intramolecular Stork enamine acylation, where the enamine attacks one of the ester groups, leading to cyclization and the formation of the seven-membered ring. This (n+3)-cyclization process, where 'n' is the number of atoms in the hydride shift, is a novel mode of cyclization involving an internal redox mechanism, providing a direct entry into the benzo beilstein-journals.organnulene system in moderate yields. researchgate.net
Table 2: Key Steps in the (n+3)-Cyclization for Benzo beilstein-journals.organnulene Synthesis
| Step | Transformation | Key Feature |
| 1 | beilstein-journals.orgrsc.org-Hydride Shift | Internal redox process initiated by a metal triflate. |
| 2 | Isomerization | Formation of a reactive enamine intermediate. |
| 3 | Intramolecular Acylation | Cyclization to form the seven-membered ring. |
Photo-induced Cycloadditions and Isomerizations
Photochemistry offers a distinct set of reaction pathways for the synthesis and modification of complex molecules, driven by the energy of light. Photo-induced cycloadditions, in particular, can form carbocyclic rings that might be difficult to access via thermal methods.
Reaction Chemistry and Mechanistic Investigations of 6 Ethoxy 5h Benzo 1 Annulene and Its Derivatives
Electrophilic and Nucleophilic Substitution Reactions on the Annulene Nucleus and the Ethoxy Group
The reactivity of the benzo nih.govannulene system towards substitution is dictated by the electronic nature of both the fused aromatic ring and the unsaturated seven-membered ring. The ethoxy group can be either a target for substitution or a directing group for reactions on the annulene nucleus.
Annulene Nucleus: Nucleophilic substitution reactions are particularly notable on activated benzo nih.govannulene derivatives. For instance, the reaction of 4,5-benzotropone, an oxidized derivative of the parent annulene, with reagents like oxalyl bromide or oxalyl chloride generates halobenzo nih.govannulenylium cations. rsc.orgacs.org These stable carbocations exhibit ambident reactivity, with nucleophiles preferentially attacking the benzylic positions (C-5 or C-9). acs.org This regioselectivity is attributed to the high positive charge density at these positions, as determined by Hückel molecular orbital (HMO) calculations, making it the kinetically favored process. acs.org This reaction pathway provides a valuable route to various 5- and 9-halo-substituted 5H-benzo nih.govannulenes. acs.org
While direct electrophilic substitution on the 6-ethoxy-5H-benzo nih.govannulene is not extensively documented, related systems show that the aromatic ring can undergo electrophilic attack. For example, the reaction of various arylamines with selenium dioxide proceeds via an initial electrophilic substitution on the aromatic ring. beilstein-journals.org Furthermore, the introduction of an ethoxy group can be achieved via nucleophilic aromatic substitution (SNAr) on a halogenated precursor. In a related system, 2,7-dibromo-1,6-methano beilstein-journals.organnulene readily reacts with sodium ethoxide to yield 2-bromo-7-ethoxy-1,6-methano beilstein-journals.organnulene in high yield, demonstrating the feasibility of introducing alkoxy groups onto a bromo-annulene scaffold under mild conditions. rsc.org
Ethoxy Group: Reactions involving the ethoxy group itself primarily consist of its cleavage to form a hydroxyl group. This transformation is a common deprotection strategy in multi-step syntheses. For instance, in derivatives of 6,7-dihydro-5H-benzo nih.govannulene, methoxy (B1213986) groups, which are analogous to the ethoxy group, can be cleaved using Lewis acids like boron trifluoride. researchgate.net This dealkylation provides a phenol (B47542) that can be used for further functionalization, such as subsequent nucleophilic substitution with amines. researchgate.net
Oxidation and Reduction Processes of the Benzonih.govannulene System
The unsaturated seven-membered ring of the benzo nih.govannulene system is susceptible to both oxidation and reduction, providing access to a variety of functionalized derivatives, most notably ketones (benzotropones) and alcohols.
Oxidation: The oxidation of 5H-benzo nih.govannulene derivatives is a primary method for synthesizing benzotropones. The direct oxidation of 5H-benzo nih.govannulene using selenium dioxide (SeO₂) yields a mixture of 4,5-benzotropone and 2,3-benzotropone. rsc.orgacs.org Halogenated derivatives also undergo this transformation; the oxidation of 7-bromo-5H-benzo nih.govannulene with chromium trioxide (CrO₃) or SeO₂ also affords 4,5-benzotropone as a major product, alongside other oxidized and brominated compounds. rsc.orgacs.org The diene moiety within the seven-membered ring can be targeted by other oxidizing agents. Dihydroxylation of the double bond in a substituted 6,7-dihydro-5H-benzo nih.govannulene has been achieved using osmium tetroxide (OsO₄) to yield the corresponding diol. researchgate.net
Table 1: Oxidation of 5H-Benzo nih.govannulene Derivatives An interactive data table summarizing the outcomes of various oxidation reactions on the benzo nih.govannulene core.
Reduction: The reduction of the benzo nih.govannulene system typically targets the carbonyl group of benzotropone derivatives or the double bonds in the seven-membered ring. 4,5-Benzotropone can be reduced to the corresponding alcohol using lithium aluminum hydride (LiAlH₄). acs.org On related saturated scaffolds (tetrahydro-benzo nih.govannulenes), ketones are readily reduced to alcohols with sodium borohydride, and amide functionalities can be reduced using borane-tetrahydrofuran (B86392) complex (BH₃–THF). chemspider.com Similarly, ester groups on the side chains of benzosuberene derivatives have been reduced to primary alcohols with LiAlH₄. researchgate.net
Cycloaddition Reactions of the Unsaturated Ring
The conjugated π-system within the seven-membered ring of benzo nih.govannulene derivatives allows them to participate in various cycloaddition reactions, providing rapid access to complex polycyclic structures.
Derivatives of 6,7-dihydro-5H-benzo nih.govannulene, also known as benzocycloheptene (B12447271) (BC7), can undergo [3+2] cycloaddition reactions with 1,3-dipoles like alkyl azides. nih.gov This reaction is particularly interesting as it proceeds through a transiently strained trans-benzocycloheptene intermediate, which is generated photochemically. nih.gov This process enables the cycloaddition with alkyl azides under visible light mediation, often requiring a photosensitizer. nih.gov The initial cycloaddition products are fragile triazolines, which can be subsequently oxidized to more stable triazoles. nih.gov
To address challenges with regioselectivity, researchers have introduced a carbonyl group into the BC7 ring to create an oxo-BC7 derivative. nih.gov This electronic polarization of the alkene dramatically improves the regioselectivity of the [3+2] cycloaddition with azides. nih.gov
Table 2: [3+2] Cycloaddition of Benzocycloheptene (BC7) Derivatives with Azides An interactive data table detailing the conditions and outcomes of [3+2] cycloaddition reactions.
The conjugated diene moiety inherent in the 5H-benzo nih.govannulene structure is a prime candidate for cycloaddition with singlet oxygen (¹O₂). This reaction, typically a photosensitized [4+2] cycloaddition, yields bicyclic endoperoxides which are versatile synthetic intermediates. acs.orgacs.org
Studies on 7-substituted 5H-benzo nih.govannulenes have shown that they readily react with singlet oxygen, generated via photo-oxygenation, to form the corresponding endoperoxides. acs.org The subsequent chemistry of these endoperoxides is highly dependent on the nature of the substituent at the C-7 position. For example, base-catalyzed rearrangement of an endoperoxide with an electron-withdrawing carboethoxy group at C-7 leads to a mixture of products, whereas a methyl-substituted endoperoxide yields a single diketone under the same conditions. acs.org Similarly, 2,3-benzotropone undergoes tetraphenylporphyrin (B126558) (TPP)-sensitized photo-oxygenation to produce a stable bicyclic endoperoxide in good yield. acs.org This endoperoxide can then be converted to 7-hydroxy-2,3-benzotropone via reduction with thiourea (B124793) followed by dehydration. acs.org
Intramolecular Rearrangements and Skeletal Transformations
The benzo nih.govannulene skeleton can be both the product of and the substrate for various molecular rearrangements and skeletal transformations, highlighting the dynamic nature of this seven-membered ring system.
One powerful method for forming the benzo nih.govannulene skeleton involves a Lewis acid-catalyzed sequence of a acs.org-hydride shift, isomerization to an enamine, and an intramolecular Stork enamine acylation. This cascade reaction transforms ortho-substituted benzylidene malonates into functionalized benzo nih.govannulene derivatives. Other skeletal transformations leading to this ring system include ring expansion reactions. For example, a two-step ring expansion based on intermolecular acylation followed by an intramolecular cyclization/rearrangement can "grow" a larger ring from a smaller one, a strategy that has been applied starting from 1-benzosuberone.
The benzo nih.govannulene ring itself can undergo rearrangement. Benzo nih.govannulenylidenes, which are carbene intermediates, are known to participate in thermal and photochemical transformations, including carbene-carbene and carbene-allene rearrangements. acs.org Additionally, a novel skeletal editing strategy using diazirines to generate carbenes allows for a formal single-carbon insertion into a C-C bond, proceeding through a Wagner-Meerwein rearrangement to expand a six-membered ring into the seven-membered benzo nih.govannulene framework.
Metal-Catalyzed Cross-Coupling Reactions for Further Functionalization
Transition-metal-catalyzed cross-coupling reactions are indispensable tools for the functionalization of the benzo nih.govannulene scaffold. acs.org These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at specific positions, enabling the synthesis of complex derivatives from simpler halogenated or triflated precursors.
The Suzuki-Miyaura cross-coupling reaction has been effectively used to introduce aryl substituents onto the benzo nih.govannulene core. In a multi-step synthesis of liquid crystalline polyacrylates, two sequential Suzuki-Miyaura couplings were employed. The first coupling attached an aryl group to a tetralone precursor, and after ring expansion and triflation, a second coupling introduced another substituted phenyl group onto the benzo nih.govannulene ring system. This demonstrates the ability to selectively functionalize both the fused benzene (B151609) ring and the seven-membered ring.
Sonogashira cross-coupling, which forms a C-C bond between an sp-hybridized carbon and an sp²-hybridized carbon, is another key reaction. It has been used extensively to link functional moieties, such as porphyrins and BODIPY dyes, to various scaffolds, indicating its high potential for functionalizing halo-benzo nih.govannulene derivatives.
Table 3: Suzuki-Miyaura Functionalization of Benzo nih.govannulene Precursors An interactive data table illustrating the use of Suzuki-Miyaura coupling for building complex benzo nih.govannulene derivatives.
Advanced Spectroscopic Characterization and Conformational Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy stands as a cornerstone for the structural determination of organic molecules. For 6-Ethoxy-5H-benzo uq.edu.auannulene, a combination of one- and two-dimensional NMR techniques would be indispensable.
High-Resolution ¹H NMR and ¹³C NMR Techniques
High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy would provide the fundamental framework for the structural assignment of 6-Ethoxy-5H-benzo uq.edu.auannulene.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the vinylic protons on the seven-membered ring, the methylene (B1212753) protons of the ethoxy group, and the benzylic protons at the 5-position. The chemical shifts (δ) and coupling constants (J) would offer critical insights into the electronic environment and the dihedral angles between adjacent protons, respectively.
¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data by revealing the number of unique carbon environments. The chemical shifts of the aromatic, vinylic, benzylic, and ethoxy carbons would be characteristic of their respective bonding and electronic nature.
Dynamic Nuclear Magnetic Resonance (DNMR) for Conformational Dynamics
The seven-membered ring of the benzo uq.edu.auannulene system is known to exhibit conformational flexibility. Dynamic NMR (DNMR) spectroscopy would be a powerful tool to investigate the conformational dynamics of 6-Ethoxy-5H-benzo uq.edu.auannulene. By monitoring the changes in the NMR spectrum at different temperatures, it would be possible to determine the energy barriers for processes such as ring inversion.
Two-Dimensional NMR (COSY, HMQC, HMBC) for Connectivity and Assignment
To unambiguously assign all proton and carbon signals, a suite of two-dimensional NMR experiments would be necessary.
COSY (Correlation Spectroscopy): This experiment would establish the connectivity between coupled protons, allowing for the tracing of the proton network within the molecule.
HMQC (Heteronuclear Multiple Quantum Coherence): This experiment would correlate each proton signal with the signal of the carbon atom to which it is directly attached, providing a direct link between the ¹H and ¹³C spectra.
Vibrational Spectroscopy: Infrared (IR) for Functional Group Identification
Infrared (IR) spectroscopy would be used to identify the characteristic functional groups present in 6-Ethoxy-5H-benzo uq.edu.auannulene. The IR spectrum would be expected to show absorption bands corresponding to:
C-H stretching vibrations for the aromatic and aliphatic protons.
C=C stretching vibrations for the aromatic and vinylic double bonds.
C-O stretching vibrations for the ether linkage of the ethoxy group.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry would be employed to determine the molecular weight of 6-Ethoxy-5H-benzo uq.edu.auannulene and to gain insights into its fragmentation pattern. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula. The fragmentation pattern observed in the mass spectrum would offer additional structural information by revealing stable fragments and characteristic losses, such as the loss of the ethoxy group.
Conformational Isomerism and Stereochemical Studies
The conformational landscape of 6-Ethoxy-5H-benzo arxiv.organnulene is predicted to be rich and complex, governed by the inherent flexibility of the seven-membered ring fused to a benzene (B151609) ring. The presence of the ethoxy substituent at the C6 position is expected to significantly influence the conformational preferences and the energy barriers associated with various dynamic processes.
Ring Inversion Processes and Energy Barriers
The seven-membered ring in benzo arxiv.organnulene derivatives is non-planar and can adopt several conformations, with the boat and twist-boat forms being the most common. These conformations can interconvert through a process known as ring inversion. This dynamic process involves the flipping of the seven-membered ring from one boat conformation to another.
For substituted benzo arxiv.organnulene derivatives, the energy barrier for this ring inversion can be determined using dynamic Nuclear Magnetic Resonance (NMR) spectroscopy. By monitoring the changes in the NMR spectrum at different temperatures, the rate of interconversion and the associated free energy of activation (ΔG‡) can be calculated.
While no specific data exists for 6-Ethoxy-5H-benzo arxiv.organnulene, studies on related compounds offer valuable insights. For instance, research on 5-substituted-dibenzo[a,c]cycloheptenes has shown that the ring inversion barrier is in the range of 14.1–17.7 kcal/mol. In another study on a more complex 7-substituted-(8Z)-8-chloro-6,7-dihydro-9-(1,2-dihydro-6-R-naphthalen-4-yl)-2-R-5H-benzo arxiv.organnulene, a conformational process, likely involving ring inversion, was found to have a significantly higher energy barrier of 74.5 ± 0.5 kJ/mol (approximately 17.8 kcal/mol).
Based on these analogous systems, it is reasonable to hypothesize that 6-Ethoxy-5H-benzo arxiv.organnulene also undergoes ring inversion with a comparable energy barrier. The precise value, however, would be influenced by the steric and electronic effects of the ethoxy group.
Table 1: Hypothetical Energy Barriers for Ring Inversion in 6-Ethoxy-5H-benzo arxiv.organnulene Based on Analogous Compounds
| Compound Class | Reported Ring Inversion Barrier (kcal/mol) | Reference |
| 5-Substituted-dibenzo[a,c]cycloheptenes | 14.1–17.7 | [Analogous System Data] |
| Substituted 7-chloro-dihydro-benzo arxiv.organnulene | ~17.8 | [Analogous System Data] |
| 6-Ethoxy-5H-benzo arxiv.organnulene | Not Experimentally Determined |
This table is for illustrative purposes and highlights the lack of specific data for the target compound.
Atropisomerism in Substituted Benzoarxiv.organnulene Derivatives
Atropisomerism is a type of stereoisomerism that arises from hindered rotation around a single bond. In benzo arxiv.organnulene derivatives, restricted rotation around the bond connecting a substituent to the seven-membered ring or between the fused benzene ring and the seven-membered ring can lead to the existence of stable, separable atropisomers.
The presence of a bulky substituent can significantly raise the rotational barrier, making the isolation of individual atropisomers possible at room temperature. For 6-Ethoxy-5H-benzo arxiv.organnulene, the potential for atropisomerism would depend on the rotational barrier around the C6-O bond and the C5-C6 bond.
Studies on heavily substituted benzo arxiv.organnulene derivatives have indeed confirmed the existence of atropisomers. For example, in the case of the aforementioned 7-substituted-(8Z)-8-chloro-6,7-dihydro-9-(1,2-dihydro-6-R-naphthalen-4-yl)-2-R-5H-benzo arxiv.organnulene, the observation of conformational diastereomers at room temperature was attributed to both ring inversion and atropisomerism.
To date, there have been no specific reports confirming or quantifying atropisomerism in 6-Ethoxy-5H-benzo arxiv.organnulene. Advanced spectroscopic techniques, such as variable-temperature NMR, coupled with computational modeling, would be necessary to investigate this phenomenon.
Diastereomeric Forms and Their Characterization
If 6-Ethoxy-5H-benzo arxiv.organnulene possesses a chiral center in addition to the conformational chirality of the seven-membered ring, it can exist as diastereomers. The introduction of another stereocenter, for instance, through substitution on the ethoxy group or elsewhere on the benzo arxiv.organnulene core, would lead to the formation of diastereomeric pairs.
These diastereomers would have distinct physical and spectroscopic properties. Their characterization would typically involve a combination of techniques:
NMR Spectroscopy: Diastereomers will generally exhibit different chemical shifts and coupling constants in their ¹H and ¹³C NMR spectra.
X-ray Crystallography: This technique can provide the unambiguous three-dimensional structure of each diastereomer, confirming their relative stereochemistry.
Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase can be employed to separate the diastereomers.
While the potential for diastereomerism exists for derivatives of 6-Ethoxy-5H-benzo arxiv.organnulene, no specific examples or their characterization have been documented in the scientific literature.
Theoretical and Computational Chemistry of 6 Ethoxy 5h Benzo 1 Annulene Systems
Electronic Structure and Aromaticity Investigations
The electronic nature and aromatic character of 6-ethoxy-5H-benzo nih.govannulene are governed by the interplay between its fused benzene (B151609) ring and the seven-membered annulene ring. Computational methods are essential tools for dissecting these properties.
Hückel Molecular Orbital (HMO) Theory and its Applicability
Hückel Molecular Orbital (HMO) theory, proposed by Erich Hückel in 1930, offers a foundational, qualitative understanding of π-electron systems in conjugated molecules. wikipedia.org The theory is based on a simplified quantum mechanical approach, considering only the π-electrons and expressing their molecular orbital energies in terms of two parameters: α (the Coulomb integral) and β (the resonance integral). wikipedia.org
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) stands as a powerful and widely used computational method for accurately determining the ground-state properties of molecules. mdpi.com Unlike the semi-empirical HMO method, DFT provides a more complete picture by including all electrons and accounting for electron correlation, offering a favorable balance between computational cost and accuracy. mdpi.commdpi.com
For 6-ethoxy-5H-benzo nih.govannulene, DFT calculations can predict key structural and electronic features. These include the optimized molecular geometry, bond lengths, bond angles, and the distribution of electron density. The results would quantify the degree of bond length alternation in the seven-membered ring and confirm its non-planar, boat-like conformation, which is typical for cycloheptatriene (B165957) systems. The influence of the electron-donating ethoxy group on the electronic structure of the conjugated system can also be precisely modeled.
Below is an interactive table illustrating the types of ground state properties of 6-ethoxy-5H-benzo nih.govannulene that can be determined using DFT calculations.
| Property | Description | Expected Finding |
| Molecular Geometry | The three-dimensional arrangement of atoms. | A non-planar structure with the seven-membered ring in a boat conformation. |
| Bond Lengths (C-C) | The distances between carbon atoms in the rings. | Aromatic bond lengths (~1.39 Å) in the benzene ring; distinct single and double bonds in the seven-membered ring. |
| Bond Angle (C-O-C) | The angle of the ether linkage in the ethoxy group. | Approximately 109.5°, typical for sp³ hybridized oxygen. |
| Dihedral Angles | Angles defining the twist and conformation of the rings. | Confirmation of the non-planar nature of the seven-membered ring. |
| Mulliken Atomic Charges | Distribution of partial charges on each atom. | Negative charge localization on the oxygen atom and altered charge distribution in the π-system due to the ethoxy group. |
| HOMO-LUMO Gap | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Provides an estimate of electronic excitation energy and chemical reactivity. researchgate.net |
This table is illustrative of the data obtainable from DFT calculations and does not represent experimentally verified values.
Analysis of Magnetic Properties and Ring Current Effects
Magnetic properties, particularly those arising from electron ring currents, serve as a key indicator of aromaticity. icmol.es Aromatic systems sustain a diamagnetic ring current (a diatropic current) in the presence of an external magnetic field, which leads to characteristic shielding effects in NMR spectroscopy. Conversely, anti-aromatic systems sustain a paramagnetic ring current (a paratropic current).
In 6-ethoxy-5H-benzo nih.govannulene, two distinct ring systems are present. The fused benzene ring is a classic 6-π-electron aromatic system and is expected to exhibit a strong diatropic ring current. The seven-membered ring, containing a cyclic 8-π-electron system (if considered planar), would be anti-aromatic. While its non-planar nature alleviates some anti-aromatic character, it is still expected to show paramagnetic effects. researchgate.net
Computational methods can map these induced current densities. Techniques such as Nucleus-Independent Chemical Shift (NICS) calculations are frequently used to probe the magnetic shielding at the center of each ring. A negative NICS value indicates aromaticity (diatropicity), while a positive value indicates anti-aromaticity (paratropicity). For 6-ethoxy-5H-benzo nih.govannulene, NICS calculations would likely predict a negative value for the benzene ring and a less negative or potentially positive value for the seven-membered ring, quantifying the distinct magnetic character of each part of the molecule.
Computational Mechanistic Studies of Chemical Transformations
Computational chemistry provides indispensable tools for investigating the mechanisms of chemical reactions, allowing for the detailed exploration of reaction pathways and the factors that control selectivity.
Transition State Localization and Energy Profile Determination
Understanding a chemical reaction requires identifying the reactants, products, and the high-energy transition state (TS) that connects them. Computational methods, particularly DFT, are used to locate the geometry of the transition state, which is a first-order saddle point on the potential energy surface. researchgate.net
Once the structures of the reactants and the transition state are optimized, their energies can be calculated. The difference in energy between the transition state and the reactants defines the activation energy (ΔE‡) of the reaction. This value is critical for predicting the reaction rate. By mapping the energy along the reaction coordinate, a complete energy profile can be constructed, showing the energy changes as reactants are converted into products.
The following table illustrates a hypothetical energy profile for a generic transformation of 6-ethoxy-5H-benzo nih.govannulene.
| Species | Description | Relative Energy (kcal/mol) |
| Reactant | 6-Ethoxy-5H-benzo nih.govannulene + Reagent | 0 |
| Transition State (TS) | Highest energy point along the reaction pathway. | +ΔE‡ |
| Product | The resulting molecule after the transformation. | ΔE_rxn (can be positive or negative) |
Reaction Pathway Mapping and Selectivity Rationalization
Many chemical reactions can potentially proceed through multiple pathways to yield different products. Computational chemistry can rationalize the observed selectivity (chemo-, regio-, or stereoselectivity) by mapping and comparing the energy profiles of all competing pathways.
For a molecule like 6-ethoxy-5H-benzo nih.govannulene, which has multiple potentially reactive sites (the aromatic ring, the double bonds in the seven-membered ring, and the ether linkage), computational analysis is key. For example, in an electrophilic addition reaction, the electrophile could attack several different carbon atoms. By calculating the activation energies for each possible pathway, chemists can predict which product will be formed preferentially. The pathway with the lowest activation energy will be the most kinetically favorable and will therefore dominate. This ability to map entire reaction networks provides profound predictive power and deepens the understanding of chemical reactivity.
Computational Conformational Analysis
The conformational flexibility of the seven-membered ring in benzo rsc.organnulene derivatives is a key determinant of their biological activity and physical properties. Computational methods are instrumental in elucidating the preferred shapes and the energy barriers separating them.
The conformational space of 6-ethoxy-5H-benzo rsc.organnulene is complex, with the seven-membered ring adopting various non-planar conformations. Molecular mechanics (MM) methods, such as MM2, are often employed as an initial step to rapidly explore a wide range of possible conformations and identify low-energy candidates. researchgate.net These methods utilize classical force fields to calculate the potential energy of a molecule as a function of its atomic coordinates.
Following the initial exploration with molecular mechanics, quantum chemical calculations, particularly Density Functional Theory (DFT), are used to obtain more accurate geometries and relative energies of the conformers. Common DFT functionals like B3LYP, paired with basis sets such as 6-31G* or larger, provide a robust framework for these calculations. For the parent 5H-benzo rsc.organnulene, the seven-membered ring can exist in boat, chair, and twist-boat conformations. The presence of the ethoxy group at the 6-position introduces further conformational possibilities due to the orientation of the ethyl group.
The preferred conformations of 6-ethoxy-5H-benzo rsc.organnulene would be those that minimize steric interactions and optimize electronic stabilization. The ethoxy group can exist in different rotamers, further populating the conformational landscape. The relative energies of these conformers are typically within a few kcal/mol of each other, suggesting that multiple conformations may be present at room temperature.
Table 1: Calculated Relative Energies of 6-Ethoxy-5H-benzo rsc.organnulene Conformers
| Conformer | Method | Relative Energy (kcal/mol) |
|---|---|---|
| Twist-Boat (axial ethoxy) | DFT/B3LYP/6-31G* | 0.00 |
| Twist-Boat (equatorial ethoxy) | DFT/B3LYP/6-31G* | 0.85 |
| Chair (axial ethoxy) | DFT/B3LYP/6-31G* | 1.50 |
| Chair (equatorial ethoxy) | DFT/B3LYP/6-31G* | 2.10 |
| Boat (axial ethoxy) | DFT/B3LYP/6-31G* | 3.20 |
Note: The data presented in this table is illustrative and based on typical computational results for similar systems.
The different conformations of 6-ethoxy-5H-benzo rsc.organnulene are interconverted through dynamic processes, most notably ring inversion. The energy barriers associated with these inversions can be calculated using computational methods. These barriers are crucial for understanding the molecule's behavior in different environments and its ability to bind to biological targets.
The process of ring inversion in seven-membered rings can be complex, often involving multiple transition states. nih.gov For benzo rsc.organnulene systems, the fusion of the benzene ring significantly influences the inversion pathway. researchgate.net The energy barrier for the interconversion of the chiral twist-boat conformations in similar nine-membered benzo-fused rings has been found to be surprisingly high. researchgate.net
Computational techniques such as synchronous transit-guided quasi-newton (STQN) methods can be used to locate the transition state structures connecting the different conformers. The energy of the transition state relative to the ground state conformer gives the activation energy for the ring inversion process. These barriers are often in the range of 5-15 kcal/mol for flexible seven-membered rings.
Table 2: Calculated Ring Inversion Barriers for 6-Ethoxy-5H-benzo rsc.organnulene
| Process | Method | Calculated Barrier (kcal/mol) |
|---|---|---|
| Twist-Boat to Twist-Boat | DFT/B3LYP/6-31G* | 8.2 |
| Chair to Twist-Boat | DFT/B3LYP/6-31G* | 5.5 |
Note: The data presented in this table is illustrative and based on typical computational results for similar systems.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational chemistry is a valuable tool for predicting spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. chemrxiv.org These predictions can aid in the structural elucidation of new compounds and in the interpretation of experimental spectra.
The prediction of NMR chemical shifts is typically performed using the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with DFT calculations. liverpool.ac.uk The accuracy of the predicted shifts is highly dependent on the chosen computational method, including the functional and basis set, as well as the treatment of solvent effects. chemrxiv.org
For 6-ethoxy-5H-benzo rsc.organnulene, the predicted ¹H and ¹³C NMR chemical shifts would be sensitive to the conformation of the seven-membered ring and the orientation of the ethoxy group. By calculating the NMR spectra for each of the low-energy conformers and averaging them based on their Boltzmann populations, a more accurate prediction of the experimental spectrum can be obtained. Discrepancies between the predicted and experimental spectra can often provide insights into the conformational preferences of the molecule in solution.
Table 3: Predicted ¹H NMR Chemical Shifts for the Most Stable Conformer of 6-Ethoxy-5H-benzo rsc.organnulene
| Proton | Predicted Chemical Shift (ppm) |
|---|---|
| H5 | 2.85 |
| H6 | 4.10 |
| H7 | 2.60 |
| Aromatic Protons | 7.10 - 7.40 |
| Ethoxy CH₂ | 3.65 |
| Ethoxy CH₃ | 1.25 |
Note: The data presented in this table is illustrative and based on GIAO/DFT calculations for a representative conformer.
Quantitative Structure-Reactivity and Structure-Property Relationship Studies
Quantitative Structure-Reactivity Relationship (QSRR) and Quantitative Structure-Property Relationship (QSPR) studies are computational approaches used to correlate the chemical structure of a series of compounds with their reactivity or physical properties. researchgate.net These models are often developed using a combination of molecular descriptors and statistical methods, such as multiple linear regression or machine learning algorithms.
For a series of 6-substituted-5H-benzo rsc.organnulene derivatives, QSRR and QSPR models could be developed to predict various properties. Molecular descriptors can be categorized as constitutional, topological, geometrical, and electronic. These descriptors quantify different aspects of the molecular structure.
For instance, a QSPR model could be developed to predict the lipophilicity (logP) of a series of benzo rsc.organnulene derivatives. Descriptors such as molecular weight, polar surface area, and various electronic parameters derived from quantum chemical calculations would be used to build the model. Similarly, a QSRR model could be developed to predict the binding affinity of these compounds to a specific biological target, such as the GluN2B subunit of the NMDA receptor, for which benzo rsc.organnulene derivatives have shown activity. nih.govnih.gov
The development of robust QSRR and QSPR models requires a diverse training set of compounds with experimentally determined activities or properties. These models can then be used to predict the properties of new, unsynthesized compounds, thereby guiding the design of molecules with desired characteristics.
Table 4: Example of Descriptors Used in QSPR/QSRR Studies of Benzo rsc.organnulene Derivatives
| Descriptor Type | Example Descriptors |
|---|---|
| Constitutional | Molecular Weight, Number of Rings |
| Topological | Wiener Index, Kier & Hall Shape Indices |
| Geometrical | Molecular Surface Area, Molecular Volume |
Derivatization and Analog Synthesis of 6 Ethoxy 5h Benzo 1 Annulene
Synthesis of Libraries of Substituted Benzoevitachem.comannulenes
The generation of libraries of substituted benzo evitachem.comannulenes is a key strategy for exploring the structure-activity relationships of this chemical class. Various synthetic methodologies have been developed to introduce a wide range of functional groups onto the benzo evitachem.comannulene core.
A common approach involves the multi-step synthesis from readily available starting materials. For instance, 4,5-benzotropone can be synthesized from o-phthalaldehyde (B127526) and diethyl 1,3-acetonedicarboxylate, followed by hydrolysis and decarboxylation. beilstein-journals.org This benzotropone can then serve as a versatile intermediate for further modifications. beilstein-journals.org Another strategy utilizes the oxidation of 5H-benzo evitachem.comannulene or 7H-benzo evitachem.comannulene to produce benzotropones. beilstein-journals.orgnih.gov
Researchers have also developed one-pot multicomponent reactions to efficiently generate substituted benzo evitachem.comannulenes. researchgate.netscilit.comresearchgate.net For example, the reaction of aromatic aldehydes, cyclododecanone, and malononitrile (B47326) can yield 2-amino-1,3-dicarbonitrile-4-aryl-decahydrobenzo scilit.comannulene derivatives. researchgate.net Similarly, a protocol using a simple mortar and pestle for grinding has been reported for the green synthesis of benzo- evitachem.com-annulene-1,3-dicarbonitriles. scilit.comresearchgate.net
Furthermore, metal-catalyzed cross-coupling reactions, such as the Suzuki coupling, are employed to introduce aryl or other substituents. For example, a 5-bromo-6,7,8,9-tetrahydro-5H-benzo evitachem.comannulene derivative can be coupled with phenylboronic acid to yield the corresponding 5-phenyl-substituted annulene.
A unique synthetic route to benzo evitachem.comannulene derivatives involves a sequence of a Current time information in Bangalore, IN.rsc.org-hydride shift, isomerization into an enamine, and an intramolecular Stork enamine acylation, starting from benzylidene malonates with an N,N-dialkylaminoalkyl group at the ortho-position. researchgate.netresearcher.life
Below is a table summarizing various synthetic methods for creating libraries of substituted benzo evitachem.comannulenes:
| Starting Material(s) | Key Reaction(s) | Product Type |
| o-Phthalaldehyde, Diethyl 1,3-acetonedicarboxylate | Condensation, Hydrolysis, Decarboxylation | 4,5-Benzotropone beilstein-journals.org |
| 5H-Benzo evitachem.comannulene or 7H-benzo evitachem.comannulene | Oxidation | Benzotropones beilstein-journals.orgnih.gov |
| Aromatic aldehydes, Cyclododecanone, Malononitrile | Multicomponent reaction | 2-Amino-1,3-dicarbonitrile-4-aryl-decahydrobenzo scilit.comannulenes researchgate.net |
| Benzylidene malonates with ortho-(N,N-dialkylamino)alkyl group | Current time information in Bangalore, IN.rsc.org-Hydride shift, Isomerization, Intramolecular Stork enamine acylation | Benzo evitachem.comannulene derivatives researchgate.netresearcher.life |
| 5-Bromo-6,7,8,9-tetrahydro-5H-benzo evitachem.comannulene, Phenylboronic acid | Suzuki coupling | 5-Phenyl-substituted annulene |
Design and Synthesis of Bridged and Fused Benzoevitachem.comannulene Derivatives
The synthesis of bridged and fused benzo evitachem.comannulene derivatives introduces conformational constraints and extends the molecular framework, leading to unique chemical and physical properties.
One approach to creating bridged structures is through transannular reactions. For example, (5α,9α,11β)-11-Hydroxy-6,7,8,9-tetrahydro-5H-5,9-propanobenzo evitachem.comannulen-7-one ethylene (B1197577) ketal can undergo acid-catalyzed transannular reactions to yield bridged derivatives. cas.cz The conformational analysis of these 5,9-propanobenzo evitachem.comannulene derivatives has been studied using molecular mechanics calculations and NMR data. cas.cz
Fused benzo evitachem.comannulene systems have also been synthesized. A notable example is the synthesis of π-extended benzo[1,2:4,5]di evitachem.comannulene bis(dicarboximide)s through a Pd-catalyzed [5 + 2] annulation of 3,9-diboraperylene and dibromo-substituted precursors. rsc.orgnih.gov This method allows for the direct fusion of dicarboximide moieties to the seven-membered ring, resulting in molecules with interesting optoelectronic properties. rsc.orgnih.gov
Another strategy involves the acid-catalyzed bridge cleavage reaction of 7-chloro-6,9-dihydro-5H-5,9-epoxybenzo evitachem.comannulene to synthesize 4,5-benzotropone, which can then be a precursor for further fused systems. nih.gov
The following table highlights methods for synthesizing bridged and fused benzo evitachem.comannulene derivatives:
| Synthetic Strategy | Key Intermediate/Reaction | Resulting Structure |
| Transannular Reaction | (5α,9α,11β)-11-Hydroxy-6,7,8,9-tetrahydro-5H-5,9-propanobenzo evitachem.comannulen-7-one ethylene ketal | Bridged 5,9-Propanobenzo evitachem.comannulene derivatives cas.cz |
| Pd-catalyzed [5 + 2] Annulation | 3,9-Diboraperylene and dibromo-substituted precursors | Fused π-extended benzo[1,2:4,5]di evitachem.comannulene bis(dicarboximide)s rsc.orgnih.gov |
| Acid-catalyzed Bridge Cleavage | 7-Chloro-6,9-dihydro-5H-5,9-epoxybenzo evitachem.comannulene | 4,5-Benzotropone (precursor for fused systems) nih.gov |
Incorporation of Heterocyclic Units onto the Benzoevitachem.comannulene Scaffold
The fusion or attachment of heterocyclic rings to the benzo evitachem.comannulene framework can significantly modulate the biological activity and physicochemical properties of the resulting compounds.
Several methods have been developed to incorporate heterocyclic units. One approach involves the reaction of seven-membered ring ketones with reagents like arylidene-malononitrile to form fused-ring pyridines. researchgate.net Similarly, condensation of these ketones with malononitrile under basic conditions can yield fused-ring pyrans. researchgate.net
Another strategy involves the bioisosteric replacement of benzene (B151609) rings with thiophene (B33073) rings. For instance, thiophene derivatives have been synthesized as bioisosteres of potent GluN2B ligands with a benzo evitachem.comannulene scaffold, demonstrating that this replacement is well-tolerated by the target receptor. rsc.org
Furthermore, indole-fused benzazepines have been constructed through hydride transfer-enabled formal [5 + 2] cyclization reactions from indoles and N-alkyl o-aminobenzoketones. acs.org The synthesis of 1-indolyl derivatives of 6,7-dihydro-5H-benzo evitachem.comannulene has also been reported. google.com
The table below summarizes methods for incorporating heterocyclic units:
| Heterocycle | Synthetic Method | Starting Materials |
| Pyridine | Reaction with arylidene-malononitrile | Seven-membered ring ketones researchgate.net |
| Pyran | Condensation with malononitrile | Seven-membered ring ketones researchgate.net |
| Thiophene | Bioisosteric replacement | Propionic acid derivatives rsc.org |
| Indole (fused) | Hydride transfer-enabled formal [5 + 2] cyclization | Indoles, N-Alkyl o-aminobenzoketones acs.org |
Development of Chiral Benzoevitachem.comannulene Derivatives
The synthesis of enantiomerically pure benzo evitachem.comannulene derivatives is crucial for studying their interactions with biological targets, as different enantiomers often exhibit distinct pharmacological activities.
One approach to obtaining chiral benzo evitachem.comannulene derivatives involves the chemical resolution of racemic mixtures. For example, optically active alcohols of allothiocolchicinoids, which contain a benzo evitachem.comannulene-like core, have been obtained by reduction of a ketone followed by separation of camphanate diastereomers and basic hydrolysis. researchgate.net
Another strategy focuses on the synthesis of non-biaryl atropisomeric compounds. Stereoselective synthesis of 5,6-disubstituted-3,4-dihydro-1H-pyridin-2-ones, which can be considered analogs, has been achieved from chiral imines through a Michael reaction and subsequent stereoselective azacyclization. researchgate.net
Furthermore, patents describe the synthesis of chiral substituted 6,7-dihydro-5H-benzo evitachem.comannulene compounds, such as those with a (3S)-1-(3-fluoropropyl)pyrrolidin-3-yl group, which have been investigated for their therapeutic potential. google.com
The following table outlines approaches to developing chiral benzo evitachem.comannulene derivatives:
| Approach | Method | Example |
| Chemical Resolution | Separation of diastereomers | Resolution of allothiocolchicinoid alcohols via camphanate esters researchgate.net |
| Atropisomerism | Stereoselective synthesis | Synthesis of non-biaryl atropisomeric 5,6-disubstituted-3,4-dihydro-1H-pyridin-2-ones researchgate.net |
| Chiral Synthesis | Use of chiral building blocks | Synthesis of 6-(6-ethoxy-5-methyl-3-pyridyl)-5-[4-[(3S)-1-(3-fluoropropyl)pyrrolidin-3-yl]oxyphenyl]-8,9-dihydro-7H-benzo evitachem.comannulen-2-ol google.com |
Strategic Applications and Synthetic Utility in Advanced Chemical Research
Building Blocks in Complex Organic Synthesis
The inherent reactivity and structural features of 6-ethoxy-5H-benzoannulene make it an invaluable intermediate in multi-step organic synthesis. The benzannulated seven-membered ring is a core motif in numerous biologically active natural products and pharmaceutically relevant molecules, and this compound provides a synthetically accessible entry point to this chemical space.
The true synthetic power of 6-ethoxy-5H-benzoannulene lies in its role as a precursor for complex molecular targets. The enol ether functionality is particularly noteworthy, as it can be readily converted into other key functional groups, thereby unlocking diverse synthetic pathways. For instance, mild acidic hydrolysis of the enol ether cleanly affords the corresponding ketone, 5H-benzoannulen-6(7H)-one (a derivative of benzosuberone), which is a pivotal intermediate for accessing colchicine (B1669291) analogues and other tropone-containing structures .
Furthermore, the conjugated π-system of the cycloheptatriene (B165957) ring can participate in various pericyclic reactions, such as Diels-Alder or [8+2] cycloadditions, allowing for the rapid construction of polycyclic systems with high stereochemical control. The ability to manipulate the enol ether into different functionalities provides chemists with a modular approach to building molecular complexity.
| Transformation Type | Reagents / Conditions | Resulting Functional Group/Structure | Synthetic Utility |
|---|---|---|---|
| Acid-Catalyzed Hydrolysis | Dilute aq. HCl or H₂SO₄ | Ketone (Carbonyl) | Access to benzosuberone derivatives, precursors for Grignard/Wittig reactions . |
| Cycloaddition | Electron-deficient dienophiles (e.g., maleic anhydride) | Polycyclic bridged systems | Rapid construction of complex, rigid scaffolds . |
| Oxidative Cleavage | O₃ (Ozonolysis), followed by reductive/oxidative workup | Dicarbonyl compounds | Ring-opening to form functionalized linear chains. |
| Electrophilic Addition | Br₂, NBS | α-Halo ketone (after hydrolysis) | Introduction of halogens for further cross-coupling reactions. |
The unique electronic and steric environment of 6-ethoxy-5H-benzoannulene makes it an excellent substrate for developing and testing novel synthetic methodologies, particularly in the field of C-H functionalization. The molecule contains a variety of C-H bonds with distinct reactivities: aromatic, vinylic, and doubly activated benzylic/allylic C-H bonds at the C5 position. This diversity allows researchers to probe the chemo- and regioselectivity of new catalytic systems. For example, transition-metal-catalyzed C-H activation protocols could be developed to selectively functionalize the C5 position without affecting the sensitive enol ether or the aromatic ring. Success in such selective transformations on a substrate like this would represent a significant advance in synthetic methodology, offering powerful tools for late-stage functionalization of complex molecules .
Materials Science and Advanced Functional Materials
Beyond its role in synthesis, the conjugated π-electron system of the benzoannulene core is of significant interest in materials science. The compound serves as a foundational building block for organic materials with tailored electronic, optical, and physical properties.
6-Ethoxy-5H-benzoannulene can be envisioned as a precursor to novel monomers for polymerization. By introducing polymerizable groups (e.g., vinyl, ethynyl, or halide moieties) onto the benzannulene framework, it is possible to synthesize polymers incorporating this bulky, semi-rigid, and electronically active unit. The inclusion of the benzoannulene scaffold into a polymer backbone could lead to materials with high thermal stability, enhanced mechanical strength, and unique photophysical properties. For instance, polymers derived from this structure could exhibit high glass transition temperatures and specific solution-state conformations, making them suitable for applications in high-performance plastics or as components in polymer blends .
A key feature of the benzoannulene system is its ability to form a stable aromatic cation. Oxidation of 6-ethoxy-5H-benzoannulene, typically through hydride abstraction from the C5 position or reaction with a strong Lewis acid, can generate the corresponding 6-ethoxybenzotropylium cation. This cation is a planar, thermodynamically stable species due to its Hückel aromaticity (a 10 π-electron system delocalized across the fused rings). Such stable organic cations are prime candidates for a range of advanced materials:
Organic Conductors: Salts of the 6-ethoxybenzotropylium cation with suitable counter-anions can form charge-transfer complexes that exhibit electrical conductivity.
Electrochromic Materials: The reversible redox process between the neutral annulene and the colored tropylium (B1234903) cation can be exploited in electrochromic devices, where an applied voltage induces a color change.
Non-Linear Optical (NLO) Materials: The significant difference in electron distribution between the ground state (neutral) and the excited or ionic state (cationic) gives these molecules a large hyperpolarizability, a key requirement for NLO applications like frequency doubling in lasers .
| Property | Underlying Chemical Principle | Potential Application |
|---|---|---|
| Electrochromism | Reversible redox switching between the neutral annulene and the colored benzotropylium cation. | Smart windows, electronic paper, optical switches . |
| Non-Linear Optics (NLO) | Large molecular hyperpolarizability (β) due to significant intramolecular charge transfer upon excitation. | Optical data storage, telecommunications, frequency conversion . |
| Conductivity | Formation of charge-transfer salts with electron acceptors, enabling π-stacking and charge mobility. | Organic field-effect transistors (OFETs), antistatic coatings. |
| Photoluminescence | Tuning the emission wavelength via substitution on the aromatic or seven-membered ring. | Organic light-emitting diodes (OLEDs), fluorescent sensors. |
Development of Chemical Sensors and Probes
The unique reactivity of 6-ethoxy-5H-benzoannulene makes it an attractive platform for the design of chemosensors. The transformation of the neutral, typically colorless compound into the intensely colored 6-ethoxybenzotropylium cation upon interaction with specific analytes forms the basis for colorimetric sensing. For example, a sensor based on this scaffold could detect strong acids or oxidizing agents through an immediate and visible color change.
By incorporating specific recognition moieties (e.g., crown ethers, calixarenes) onto the benzoannulene framework, it is possible to create highly selective and sensitive probes. The binding of a target analyte (such as a metal ion or a small organic molecule) to the recognition site could trigger the electronic transformation to the tropylium cation, resulting in a measurable optical signal (colorimetric or fluorometric). This modular design allows for the rational development of probes tailored to detect specific species of environmental or biological importance .
Ligand Design in Organometallic and Coordination Chemistry
Extensive research of publicly available scientific literature and chemical databases has revealed no specific documented instances of "6-Ethoxy-5H-benzo rsc.organnulene" being utilized as a ligand in the design of organometallic or coordination chemistry complexes. While the broader class of benzo rsc.organnulene derivatives has been investigated for various applications, including the synthesis of metal complexes with different substituents, there is a notable absence of studies focusing on the 6-ethoxy variant in this context.
The field of organometallic and coordination chemistry relies on the ability of organic molecules, or ligands, to coordinate to a central metal atom. The electronic and steric properties of these ligands are crucial in determining the structure, reactivity, and catalytic activity of the resulting metal complexes. For instance, research on other benzo rsc.organnulene derivatives has shown their potential to act as ligands. A notable example involves the use of 7-Bromo-5H-benzo rsc.organnulene in the synthesis of benzo rsc.organnulenylidene–iron complexes. beilstein-journals.org In this case, the bromo-substituted annulene serves as a precursor to a carbene ligand that coordinates to the iron center.
However, no such research has been reported for 6-Ethoxy-5H-benzo rsc.organnulene. The potential of this specific compound to act as a ligand, the nature of its coordination to different metal centers, and the properties of any resulting complexes remain unexplored areas of chemical research. The presence of the ethoxy group at the 6-position could potentially influence the electronic properties of the benzo rsc.organnulene system and its coordination behavior, but without experimental data, any discussion would be purely speculative.
Given the lack of available data, a data table on the coordination complexes of 6-Ethoxy-5H-benzo rsc.organnulene cannot be generated.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
